molecular formula C13H20ClN3 B13570699 1-((2-Chloropyridin-3-yl)methyl)-4-isopropylpiperazine

1-((2-Chloropyridin-3-yl)methyl)-4-isopropylpiperazine

Cat. No.: B13570699
M. Wt: 253.77 g/mol
InChI Key: MKVMRAPWVVLILF-UHFFFAOYSA-N
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Description

1-((2-Chloropyridin-3-yl)methyl)-4-isopropylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound features a chloropyridine moiety attached to a piperazine ring, which is further substituted with an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Chloropyridin-3-yl)methyl)-4-isopropylpiperazine typically involves the reaction of 2-chloropyridine-3-carboxylic acid chloride with 1-isopropylpiperazine. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((2-Chloropyridin-3-yl)methyl)-4-isopropylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in a polar solvent.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

1-((2-Chloropyridin-3-yl)methyl)-4-isopropylpiperazine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-((2-Chloropyridin-3-yl)methyl)-4-isopropylpiperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-Chloropyridin-3-yl)methyl)-2-methylpiperazine
  • 1-((2-Chloropyridin-3-yl)methyl)-4-methylpiperazine
  • 1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine

Uniqueness

1-((2-Chloropyridin-3-yl)methyl)-4-isopropylpiperazine is unique due to the presence of the isopropyl group on the piperazine ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C13H20ClN3

Molecular Weight

253.77 g/mol

IUPAC Name

1-[(2-chloropyridin-3-yl)methyl]-4-propan-2-ylpiperazine

InChI

InChI=1S/C13H20ClN3/c1-11(2)17-8-6-16(7-9-17)10-12-4-3-5-15-13(12)14/h3-5,11H,6-10H2,1-2H3

InChI Key

MKVMRAPWVVLILF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC2=C(N=CC=C2)Cl

Origin of Product

United States

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